![molecular formula C21H23N3O3 B4509977 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4509977.png)
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Description
Synthesis Analysis
The synthesis of related bicyclic derivatives has shown significant pharmacological potential. For instance, acetamides and arylureas derived from amino alkoxyphenyl oxadiazoles have been synthesized and demonstrated anti-inflammatory and analgesic activities (Mazzone et al., 1987). These syntheses involve multiple steps, including the formation of acetamide or arylurea functional groups, which could be analogous to the compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as those containing bicyclo[2.2.1]hept-2-ene moieties, has been elucidated through various techniques, including X-ray diffraction. For example, the crystal structures of related bicyclic compounds have been resolved to understand their conformations and molecular interactions (Keller et al., 1995).
Chemical Reactions and Properties
Compounds with similar bicyclic structures have been utilized in a variety of chemical reactions, serving as precursors for the synthesis of heterocyclic compounds. These reactions include cyclizations and the formation of fused ring systems, which are critical for enhancing biological activity (Lim et al., 2003).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, of related compounds provide insights into their chemical behavior and stability. The detailed physical characterization of bicyclic compounds aids in the understanding of their pharmacokinetic profiles and potential applications (Sun et al., 2005).
Chemical Properties Analysis
The chemical reactivity of bicyclic compounds, including their interactions with different reagents and their behavior in various chemical environments, is crucial for their application in medicinal chemistry. Studies have shown that such compounds can undergo a range of chemical transformations, leading to a diverse array of derivatives with potential biological activities (Farouk et al., 2021).
properties
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-27-18-6-4-15(5-7-18)19-8-9-21(26)24(23-19)13-20(25)22-12-17-11-14-2-3-16(17)10-14/h2-9,14,16-17H,10-13H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCZHLMJVAXOGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3CC4CC3C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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